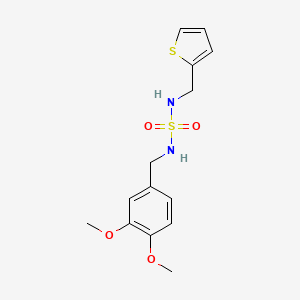

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S2/c1-19-13-6-5-11(8-14(13)20-2)9-15-22(17,18)16-10-12-4-3-7-21-12/h3-8,15-16H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHMOWILSGGOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-dimethoxybenzyl)-N'-(2-thienylmethyl)sulfamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, therapeutic applications, and other relevant studies.

- Molecular Formula : C14H18N2O4S2

- Molecular Weight : 342.43 g/mol

- Purity : Typically ≥ 95%

The compound features a sulfamide group, which is significant for its biological activity, particularly in enzyme inhibition and therapeutic applications.

Enzyme Inhibition

The sulfamide moiety in this compound has been identified as a crucial component for inhibiting various enzymes. Notably:

- Carbonic Anhydrases : These enzymes play a vital role in physiological processes such as respiration and acid-base balance. Compounds with sulfamide groups have shown promise in developing inhibitors that can modulate these pathways effectively.

- Proteases : The compound has demonstrated inhibitory effects on aspartic proteases and serine proteases, which are critical in many biological processes including protein digestion and cell signaling. The unique binding properties of the sulfamide group enhance the affinity for these target enzymes.

Cancer Treatment

Research indicates that sulfonamide derivatives, including this compound, may have applications in photodynamic therapy (PDT) for cancer treatment. PDT utilizes light-activated compounds to produce reactive oxygen species that can induce cell death in tumor cells. Studies have shown that specific derivatives exhibit high singlet oxygen quantum yields, making them suitable candidates for PDT.

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Theoretical studies using models like ADMETLab have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles:

| Parameter | Value |

|---|---|

| Caco-2 Permeability | Low permeability |

| Human Intestinal Absorption | Low absorption |

| Plasma Protein Binding | Low binding |

| Volume of Distribution | Optimal |

| Clearance Rate | Low clearance rate |

These parameters suggest that while the compound may have limited absorption and distribution characteristics, it could still be effective within specific therapeutic contexts .

Case Studies and Research Findings

- Enzyme Inhibition Study : A study highlighted the effectiveness of sulfamide derivatives as inhibitors of carbonic anhydrases, showing IC50 values that indicate strong binding affinity and potential therapeutic application in conditions like glaucoma and obesity.

- Photodynamic Therapy Application : Research on related sulfonamides demonstrated their ability to act as photosensitizers in PDT, leading to significant tumor reduction in animal models when combined with appropriate light exposure.

- Antifungal Activity Assessment : A comparative study evaluated various sulfonamides against fungal strains and found that certain modifications significantly enhanced antifungal efficacy compared to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。